molecular formula C13H14N2O2 B7872767 3-(1-Propyl-1H-pyrazol-4-yl)benzoic acid

3-(1-Propyl-1H-pyrazol-4-yl)benzoic acid

Cat. No.: B7872767
M. Wt: 230.26 g/mol
InChI Key: KVWPFPGTUWPYFC-UHFFFAOYSA-N
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Description

3-(1-Propyl-1H-pyrazol-4-yl)benzoic acid is a benzoic acid derivative featuring a pyrazole ring substituted at the 4-position with a propyl group. The pyrazole moiety, a five-membered aromatic heterocycle with two nitrogen atoms (at positions 1 and 2), contributes to hydrogen bonding and π-π stacking interactions, which are critical in biological target engagement. This compound is structurally analogous to pharmacologically active molecules, suggesting applications in drug discovery, particularly in targeting enzymes or receptors where aromatic and heterocyclic motifs play key roles .

Properties

IUPAC Name

3-(1-propylpyrazol-4-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-2-6-15-9-12(8-14-15)10-4-3-5-11(7-10)13(16)17/h3-5,7-9H,2,6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWPFPGTUWPYFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C=N1)C2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Propyl-1H-pyrazol-4-yl)benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(1-Propyl-1H-pyrazol-4-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

3-(1-Propyl-1H-pyrazol-4-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Propyl-1H-pyrazol-4-yl)benzoic acid involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The benzoic acid moiety can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

3-(2-Methyl-1H-imidazol-1-yl)benzoic Acid

  • Structure : Benzoic acid with a 2-methylimidazole substituent at the 3-position.
  • Key Differences: Heterocycle: Imidazole (two adjacent nitrogen atoms) vs. pyrazole (1,2-nitrogens). Imidazole’s N-H group may facilitate stronger hydrogen bonding, whereas pyrazole’s nitrogen arrangement favors π-π interactions. Substituent: Methyl vs. propyl.
  • Biological Context : Found in a library screening for pharmacological activity (e.g., enzyme inhibitors or receptor modulators) .

4-((2-(Mercaptomethyl)-1-oxo-3-phenylpropyl)amino)benzoic Acid

  • Structure : Benzoic acid with a mercaptomethyl-phenylpropylamide substituent at the 4-position.
  • Positional Isomerism: The 4-position substitution vs. 3-position in the target compound may alter binding pocket orientation in biological targets.

Pharmacologically Active Benzoic Acid Derivatives

Diclofenac Sodium

  • Structure: Arylacetic acid derivative with two chlorine atoms and a phenylamino group.
  • Key Differences :
    • Backbone : Arylacetic acid vs. benzoic acid. The carboxylic acid in diclofenac is conjugated to a nitrogen, enhancing COX enzyme inhibition.
    • Electrophilic Substituents : Chlorine atoms increase potency as a COX inhibitor, whereas the pyrazole in the target compound may favor alternative targets (e.g., kinases or GPCRs).
  • Therapeutic Use : NSAID with anti-inflammatory and analgesic properties .

Data Table: Comparative Analysis

Compound Name Molecular Weight (g/mol)* LogP* Solubility (mg/mL)* Key Structural Features Inferred Biological Targets
This compound ~232.3 ~2.8 ~0.15 Pyrazole, propyl, benzoic acid Kinases, GPCRs, metabolic enzymes
3-(2-Methyl-1H-imidazol-1-yl)benzoic acid ~203.2 ~1.9 ~0.3 Imidazole, methyl, benzoic acid Enzymes requiring H-bond donors
4-((2-(Mercaptomethyl)-1-oxo-3-phenylpropyl)amino)benzoic acid ~357.4 ~3.5 ~0.05 Thiol, phenylpropylamide, benzoic acid Proteases, redox-sensitive targets
Diclofenac Sodium ~318.1 ~4.5 ~0.02 Dichlorophenyl, arylacetic acid COX-1/2 enzymes

*Values are estimated based on structural features and analogous compounds.

Research Findings and Implications

Metabolic Stability : The pyrazole ring in this compound may confer greater oxidative stability compared to imidazole analogs, which are prone to metabolic degradation via cytochrome P450 enzymes .

Lipophilicity vs. Solubility : The propyl group increases LogP, enhancing membrane permeability but reducing aqueous solubility. This trade-off may necessitate formulation optimization for in vivo applications.

Target Selectivity : Unlike diclofenac, which primarily inhibits COX enzymes, the pyrazole-benzoic acid scaffold may interact with targets requiring aromatic stacking (e.g., ATP-binding pockets in kinases) .

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